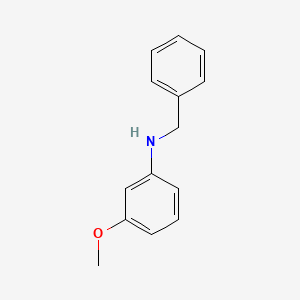

N-Benzyl-3-methoxyaniline

Vue d'ensemble

Description

N-Benzyl-3-methoxyaniline is a compound that is structurally related to various research subjects in the provided papers. Although none of the papers directly analyze this compound, they do investigate compounds with similar functional groups and molecular fragments. For instance, the studies involve the analysis of molecular structures, synthesis, and characterization of compounds with methoxy and benzyl components, which are also present in this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, which are synthesized from a Strecker-type reaction and can be used to create chiral β-hydroxy-α-amino acids . This indicates that the synthesis of this compound could also involve a sequence of reactions, possibly starting from aniline derivatives and incorporating methoxy and benzyl groups through electrophilic aromatic substitution or other suitable organic reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the geometrical parameters of the molecules, which can be compared with theoretical values to confirm the structure. For this compound, similar analytical techniques could be employed to elucidate its molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of molecules with benzyl and methoxy groups has been explored through various studies. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been investigated to estimate the chemical reactivity of the molecules . These studies can provide insights into the types of reactions this compound might undergo, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound, such as their electronic properties, vibrational frequencies, and nonlinear optical properties, have been calculated using DFT and other computational methods . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications. For this compound, similar computational studies could be conducted to determine its HOMO-LUMO gap, dipole moment, and other relevant properties.

Applications De Recherche Scientifique

Synthesis and Characterization

N-Benzyl-3-methoxyaniline and its derivatives have been explored in various synthesis and characterization studies. For example, compounds similar to this compound have been synthesized using condensation reaction processes and characterized using various techniques such as Fourier transform infrared and Raman spectral analyses, thermogravimetric and differential thermal analyses, and nonlinear optical property measurements (Subashini et al., 2021). Another study involved the synthesis of Schiff bases from similar compounds, leading to investigations into their biological activities (Bayrak et al., 2021).

Biological Evaluation

Research on compounds related to this compound has also included biological evaluations. For instance, a study on thiazolyl azo ligand complexes with metal ions examined their antimicrobial effects (Dahi & Jarad, 2020). Similarly, another study synthesized derivatives and evaluated their inhibitory effects on bacterial strains, contributing to the understanding of the antimicrobial properties of these compounds (Aziz‐ur‐Rehman et al., 2013).

Environmental Impact Studies

Research into the environmental impacts of methoxyanilines, which are structurally related to this compound, has been conducted. For example, a study evaluated the Fenton-like oxidation of hazardous methoxyanilines in aqueous solutions, contributing to the understanding of environmental remediation techniques (Chaturvedi & Katoch, 2020).

Analysis of Metabolites and By-Products

The analysis of metabolites and by-products of compounds related to this compound has been a focus area. For instance, a study investigated the by-products in N-Benzyl-2-bromo-3-methoxypropionamide, providing insights into the synthesis process and impurities (Li Yong, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

N-Benzyl-3-methoxyaniline is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

The mode of action of this compound involves direct interaction with its targets. The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

It is known that the compound interferes with the function of ergosterol, a principal sterol that modulates membrane fluidity, cell growth, and proliferation . This disruption can lead to downstream effects such as cell death .

Pharmacokinetics

The compound’s molecular weight of 21328 suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol and the integrity of the cell wall and membrane, the compound causes cell death, thereby exerting its antimicrobial effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored at +4°C

Propriétés

IUPAC Name |

N-benzyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYQQZZRQBFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433134 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90811-55-5 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

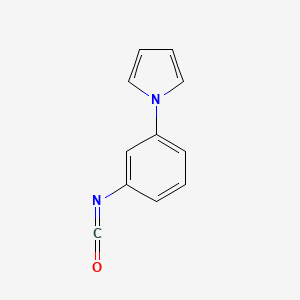

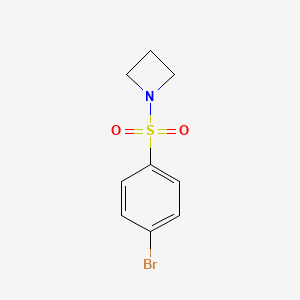

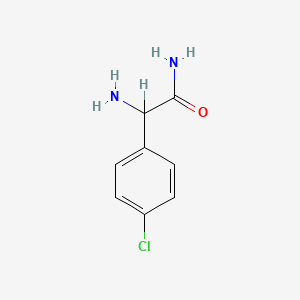

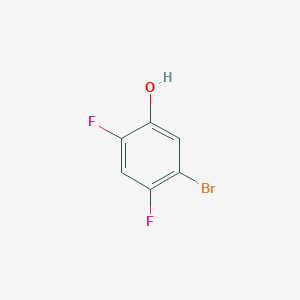

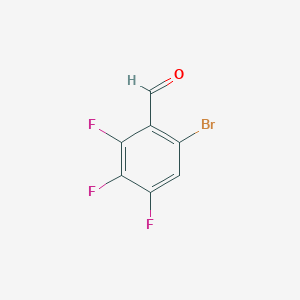

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)